Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate
Description
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate is a heterocyclic compound featuring a seven-membered azepane ring with a tert-butyl carboxylate group at the 1-position and a 2-(furan-2-yl)-2-oxoethyl substituent at the 2-position. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of bioactive molecules or polymers.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-6-4-5-8-13(18)12-14(19)15-9-7-11-21-15/h7,9,11,13H,4-6,8,10,12H2,1-3H3 |
InChI Key |
XBXWJPBHCAWUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate generally involves:
- Construction or availability of the azepane ring, often starting from azepanone or related piperidine derivatives.
- Introduction of the tert-butyl carbamate (Boc) protecting group on the nitrogen of the azepane ring to stabilize and protect the amine functionality during subsequent reactions.
- Attachment of the 2-(furan-2-yl)-2-oxoethyl side chain through selective acylation or alkylation reactions, often involving the use of furan-2-carboxaldehyde or furan-2-yl acyl derivatives.
Due to the structural similarity to tert-butyl carbamate-protected piperidone derivatives, synthetic methods reported for related compounds provide valuable insights.
Preparation of Boc-Protected Azepane Core
The azepane ring with a Boc-protected nitrogen is typically prepared by:
- Starting from azepan-2-one or 2-oxopiperidine derivatives.
- Protection of the nitrogen with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) to yield tert-butyl azepane-1-carboxylate derivatives.
For example, related compounds such as tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate have been synthesized by direct Boc protection of the piperidone nitrogen.
Introduction of the 2-(furan-2-yl)-2-oxoethyl Side Chain
The key step involves the attachment of the 2-(furan-2-yl)-2-oxoethyl moiety to the azepane ring:
- This can be achieved via nucleophilic addition or acylation reactions using furan-2-carboxaldehyde or furan-2-yl acyl chlorides.
- A common approach is the use of an organolithium or Grignard reagent derived from furan, which is reacted with the Boc-protected azepanone derivative at low temperature (e.g., -78 °C) in dry tetrahydrofuran (THF) to form the corresponding alcohol intermediate.
- Subsequent oxidation of the alcohol to the keto group can be performed using mild oxidants such as Dess–Martin periodinane or PCC (pyridinium chlorochromate).
Representative Experimental Procedure
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc Protection | Azepan-2-one + Boc2O, triethylamine, dichloromethane, 0 °C to room temp | 70-85% | Standard protection of amine group |
| Side Chain Attachment | Furan-2-yl lithium (prepared from furan and n-BuLi) + Boc-azepanone in dry THF, -78 °C, 3 h | 30-40% | Low temperature to prevent side reactions |
| Oxidation | Dess–Martin periodinane, dichloromethane, room temp, 1 h | 80-90% | Converts alcohol intermediate to ketone |
This sequence is adapted from analogous synthetic routes reported for structurally similar compounds.
Alternative Reduction and Purification Techniques
- Sodium borohydride reduction in THF/ethanol mixtures at low temperatures (10–20 °C) has been employed for related Boc-protected keto compounds to selectively reduce ketones to alcohols, which can be further manipulated.
- Diisobutylaluminium hydride (DIBAH) reductions in acetone or toluene have also been reported for similar substrates to achieve selective reduction under mild conditions.
- Purification is typically achieved by extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure. Crystallization from ethyl acetate or hexane mixtures is common to obtain high purity products.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Azepan-2-one or Boc-protected azepanone |
| Protecting Group | tert-Butoxycarbonyl (Boc) |
| Side Chain Source | Furan-2-yl lithium or furan-2-carboxaldehyde |
| Solvent | Dry THF, dichloromethane |
| Temperature | -78 °C for addition; 0–25 °C for protection and oxidation |
| Oxidants | Dess–Martin periodinane, PCC |
| Reducing Agents (if applicable) | Sodium borohydride, DIBAH |
| Purification | Extraction, crystallization, chromatography |
| Typical Yields | Boc protection: 70–85%; Side chain attachment: 30–40%; Oxidation: 80–90% |
Research Findings and Considerations
- The low temperature (-78 °C) during the nucleophilic addition of furan-2-yl lithium is critical to avoid side reactions such as polymerization of furan or over-reduction.
- Boc protection provides stability to the nitrogen and prevents unwanted side reactions during the carbonyl functionalization steps.
- Oxidation of the intermediate alcohol to the ketone is best performed under mild conditions to preserve the sensitive furan ring.
- Purification strategies must consider the polarity and stability of the compound; crystallization from ethyl acetate/hexane mixtures is effective to obtain high purity.
- Enantiomeric purity can be influenced by the choice of chiral starting materials or resolution techniques, though no direct chiral synthesis methods for this compound were found in the reviewed literature.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The furan ring and azepane moiety may play crucial roles in binding to these targets and influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include derivatives of azepane-1-carboxylate with varying substituents at the 2-position:
Physical and Chemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight is estimated at ~325.38 g/mol (C17H24NO5), higher than the 2-oxo (213.28 g/mol) and hydroxymethyl (227.30 g/mol) analogs due to its larger substituent . The furan and ketone groups likely reduce water solubility compared to the hydroxymethyl derivative, which is more polar .
Reactivity and Stability :
- The furan ring in the target compound may undergo electrophilic substitution (e.g., nitration) but is sensitive to strong oxidizers .
- The 2-oxo analog (CAS 106412-36-6) is more reactive in nucleophilic additions due to its unhindered ketone .
- The hydroxymethyl derivative is prone to oxidation, forming a carbonyl group, and may participate in esterification or etherification reactions .
Biological Activity
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate (CAS No. 1699126-90-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₇H₂₅NO₄
- Molecular Weight : 307.4 g/mol
- Structure : The compound features a furan ring, which is known for its reactivity and biological significance.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study involving synthesized derivatives demonstrated that certain azepane-based compounds showed promising anti-inflammatory activity when tested in vivo using the carrageenan-induced rat paw edema model. The percentage inhibition of inflammation ranged between 39% to 54%, indicating a substantial therapeutic potential against inflammatory conditions .
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary studies on related furan-containing compounds have shown low cytotoxicity with CC₅₀ values exceeding 100 μM in Vero and MDCK cell lines, indicating a favorable safety margin . Further investigations into the specific cytotoxic effects of this compound are warranted to confirm these findings.
Case Studies and Research Findings
The proposed mechanism of action for furan-containing compounds often involves interaction with specific biological targets, leading to modulation of inflammatory pathways or microbial inhibition. The furan ring can participate in electrophilic reactions, potentially forming adducts with biomolecules that influence cellular signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
